(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound that features a benzimidazole moiety linked to a thioxothiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 2-aminobenzimidazole with an appropriate thioxothiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thioxothiazolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thioxothiazolidinone structure may also contribute to its biological effects by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(1H-Benzo[d]imidazol-2-yl)-Arylimidamide: This compound shares the benzimidazole moiety but differs in its overall structure and properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with distinct chemical and biological characteristics.
Uniqueness
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to its combination of the benzimidazole and thioxothiazolidinone moieties. This dual structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7,18H,2H2,1H3,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKEGCPIMFLDA-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(SC1=S)/C=N/C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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